molecular formula C22H26N2O7S2 B4067911 N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide

N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide

Cat. No. B4067911
M. Wt: 494.6 g/mol
InChI Key: FJHMZIIXSBMUHV-UHFFFAOYSA-N
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Description

N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide, commonly known as TFD, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. TFD is a sulfonamide-based compound that has a unique structure and exhibits several interesting properties.

Scientific Research Applications

Synthesis and Theoretical Studies

A study by Grudova et al. (2020) delved into the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, highlighting the importance of F⋯O interactions. This research emphasizes the structural versatility and potential of compounds related to N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide in forming supramolecular assemblies and their theoretical analysis using DFT calculations, QTAIM, and NCIplot computational tools (Grudova et al., 2020).

Organic Electronics

Zhao et al. (2017) introduced a novel anthracene derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), for use in organic thin-film transistors (OTFTs). The innovative aspect of this work lies in the incorporation of dibenzo[b,d]furan units, offering excellent carrier transport, thermal stability, and fluorescence, marking a significant advancement in the field of organic electronics (Zhao et al., 2017).

Cancer Research

Morsy et al. (2009) explored biphenylsulfonamides, including structures similar to N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide, as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. Their findings revealed these compounds' potential in inhibiting tumor cell growth, indicating a promising avenue for cancer therapy (Morsy et al., 2009).

Organic Chemistry Applications

Li and Liu (2014) described an efficient method for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, showcasing the chemical versatility and potential applications of dibenzo[b,d]furan derivatives in synthetic organic chemistry (Li & Liu, 2014).

properties

IUPAC Name

2-N,8-N-bis(oxolan-2-ylmethyl)dibenzofuran-2,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7S2/c25-32(26,23-13-15-3-1-9-29-15)17-5-7-21-19(11-17)20-12-18(6-8-22(20)31-21)33(27,28)24-14-16-4-2-10-30-16/h5-8,11-12,15-16,23-24H,1-4,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHMZIIXSBMUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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